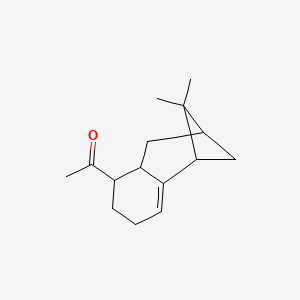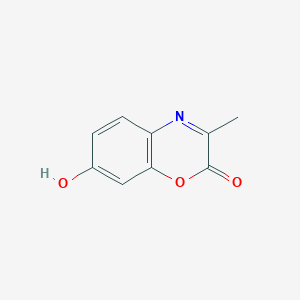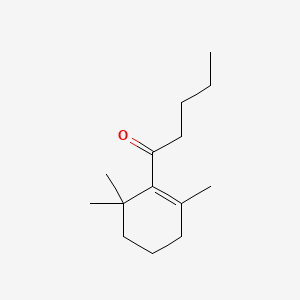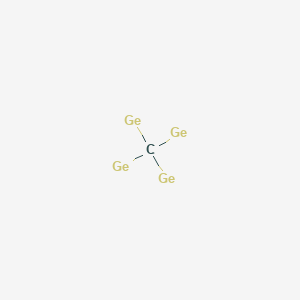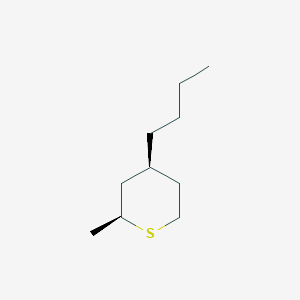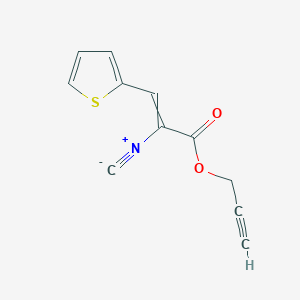
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a complex organic compound featuring a unique combination of functional groups, including an alkyne, isocyanate, and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper chloride, with the reaction mixture being heated to around 65°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the isocyanate and alkyne functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Copper chloride: Used as a catalyst in cyclocondensation reactions.
Phenyl isothiocyanate: Reacts with the compound to form benzimidazole derivatives.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole derivatives, which have significant biological activity .
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its ability to act as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play crucial roles in its chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: Used in the synthesis of imidazo[1,2-a]pyridines.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: Used in the synthesis of thiazolo[3,2-a]benzimidazoles.
Uniqueness
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products with significant biological activities .
Propiedades
Número CAS |
76203-16-2 |
|---|---|
Fórmula molecular |
C11H7NO2S |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
prop-2-ynyl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H7NO2S/c1-3-6-14-11(13)10(12-2)8-9-5-4-7-15-9/h1,4-5,7-8H,6H2 |
Clave InChI |
AMNVUXVQFGIBOX-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


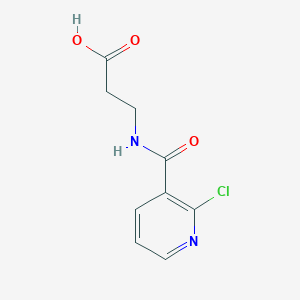
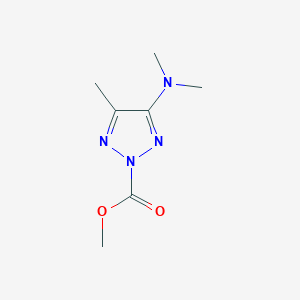
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
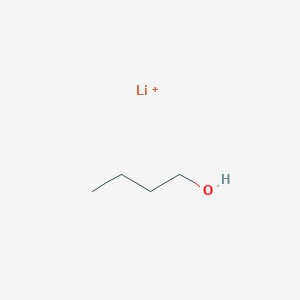
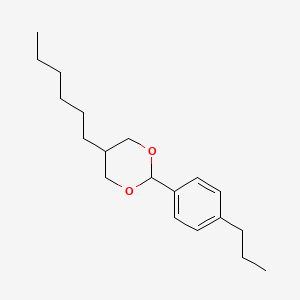
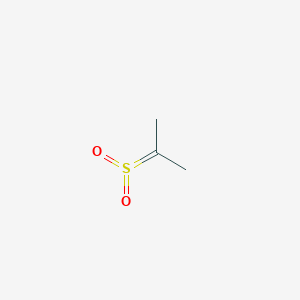
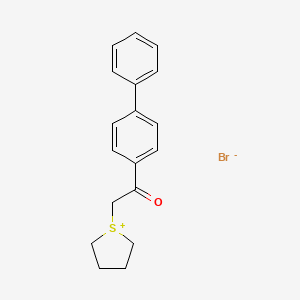
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
